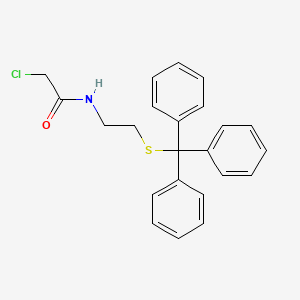
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide
Descripción general
Descripción
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide is a useful research compound. Its molecular formula is C23H22ClNOS and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide (CAS No. 258826-31-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16ClNOS
- Molecular Weight : 273.79 g/mol
- Structure : The compound features a chloroacetamide structure with a tritylsulfanyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate pathways such as apoptosis and cell cycle regulation, which are crucial in cancer biology.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrate:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the effect of this compound on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
-
Colon Cancer Research :
- Objective : Investigate the effects on HCT116 colon cancer cells.
- Results : Treatment with 5 µM led to significant cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic markers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption and Distribution : The compound shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models.
- Metabolism : It undergoes hepatic metabolism, primarily through conjugation reactions, leading to metabolites that may retain biological activity.
- Excretion : Elimination occurs mainly via urine, with a half-life ranging from 4 to 6 hours.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer; induces apoptosis | Enzyme inhibition; signaling modulation |
| Trityl-Sulfanyl Acetamide | Antimicrobial; cytotoxic | Disruption of cell membrane integrity |
| N-(Tritylsulfanylethyl)acetamide | Potential anti-inflammatory | Inhibition of inflammatory mediators |
Propiedades
IUPAC Name |
2-chloro-N-(2-tritylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCPYAOQEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














